molecular formula C21H24N4O2S2 B305344 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B305344
M. Wt: 428.6 g/mol
InChI Key: OSCJRUPRYJSQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide in lab experiments is its potential therapeutic properties. It has been found to exhibit a range of activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves the reaction of 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with 3-(methylsulfanyl)aniline in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S2/c1-4-25-19(13-27-17-10-8-15(2)9-11-17)23-24-21(25)29-14-20(26)22-16-6-5-7-18(12-16)28-3/h5-12H,4,13-14H2,1-3H3,(H,22,26)

InChI Key

OSCJRUPRYJSQNY-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)COC3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)COC3=CC=C(C=C3)C

Origin of Product

United States

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